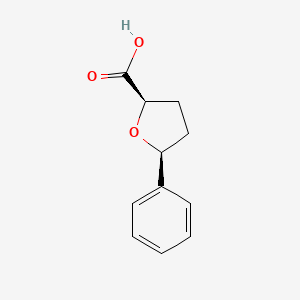
5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde, also known as 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde, is a versatile chemical compound with a wide range of applications in organic synthesis, biochemistry, and drug discovery. It is a colorless, crystalline solid with a melting point of 161-163°C and a boiling point of 191-193°C. 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 145.56 g/mol and is soluble in water. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, pesticides, and dyes.
Mécanisme D'action
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is a versatile chemical compound with a wide range of applications in organic synthesis, biochemistry, and drug discovery. The mechanism of action of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can form hydrogen bonds with other molecules and increase their reactivity. It is also believed that the compound can act as an electrophile, which means that it can react with nucleophiles such as amines and thiols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde are not fully understood. However, it is known that the compound can act as a Lewis acid and an electrophile, which can lead to various biochemical and physiological effects. For example, 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde can act as an antioxidant and can inhibit the activity of certain enzymes. In addition, the compound can act as an anti-inflammatory agent and can modulate the activity of certain receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde in laboratory experiments include its versatility as an intermediate in the synthesis of many compounds, its ability to form hydrogen bonds and increase reactivity, and its ability to act as an antioxidant and anti-inflammatory agent. However, there are some limitations to using 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde in laboratory experiments. For example, the compound is toxic and can cause irritation to the skin and eyes. In addition, it is volatile and can be difficult to handle.
Orientations Futures
The potential future directions for the use of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde include further research into its biochemical and physiological effects, its potential applications in drug discovery, and its potential use in the synthesis of novel compounds. In addition, further research should be conducted into the safety and toxicity of the compound and its potential environmental impacts. Finally, additional research should be conducted into the synthesis of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde and its potential use in the synthesis of other compounds.
Méthodes De Synthèse
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is prepared by several methods. The most common method is the reaction of a primary amine with a chlorinated cyclopropane, followed by oxidation with a strong oxidizing agent. This reaction yields a mixture of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde and other cyclopropyl derivatives. The desired product can then be isolated by distillation or crystallization. Other methods of synthesis include the reaction of an alkyl halide with a cyclopropyl amine, followed by oxidation with a strong oxidizing agent.
Applications De Recherche Scientifique
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is used in a wide range of scientific research applications. It is a useful intermediate in the synthesis of many compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of heterocyclic compounds and in the preparation of cyclopropyl derivatives. In addition, 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde is used in the synthesis of novel compounds for biological and medicinal research.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde involves the reaction of cyclopropyl hydrazine with 4-chlorobutanal followed by oxidation of the resulting intermediate.", "Starting Materials": [ "Cyclopropyl hydrazine", "4-chlorobutanal", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclopropyl hydrazine is reacted with 4-chlorobutanal in the presence of sodium borohydride to yield 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxaldehyde.", "Step 2: The resulting intermediate is then oxidized using hydrochloric acid and sodium chlorite to yield 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde.", "Step 3: The product is then extracted using a mixture of chloroform and ethyl acetate, and washed with water to obtain the final compound." ] } | |
Numéro CAS |
2740505-58-0 |
Nom du produit |
5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde |
Formule moléculaire |
C7H7ClN2O |
Poids moléculaire |
170.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




